3-Methoxy Dibenzosuberone

Catalog No.
S1528413
CAS No.
17910-76-8
M.F
C16H14O2
M. Wt
238.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy Dibenzosuberone

CAS Number

17910-76-8

Product Name

3-Methoxy Dibenzosuberone

IUPAC Name

5-methoxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

InChI

InChI=1S/C16H14O2/c1-18-13-9-8-12-7-6-11-4-2-3-5-14(11)16(17)15(12)10-13/h2-5,8-10H,6-7H2,1H3

InChI Key

JPZSNCJZMJUYHS-UHFFFAOYSA-N

SMILES

COC1=CC2=C(CCC3=CC=CC=C3C2=O)C=C1

Synonyms

3-Methoxy Dibenzocycloheptenone; 3-Methoxy Dibenzosuberan-5-one; 3-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one; 10,11-Dihydro-3-methoxy-5H-dibenzo[a,d]cyclohepten-5-one;

Canonical SMILES

COC1=CC2=C(CCC3=CC=CC=C3C2=O)C=C1

Application in Antidepressants

Specific Scientific Field: Pharmaceutical Chemistry and Psychiatry

Summary of the Application: 3-Methoxy Dibenzosuberone is used in the synthesis of tricyclic antidepressants (TCAs), which are frequently prescribed antidepressants in many countries .

Methods of Application or Experimental Procedures: The compound is used in the preparation of novel representatives of biologically active dibenzosuberone derivatives . These compounds are potential TCAs .

Results or Outcomes: These TCAs have been found to be effective for the treatment of depressive disorders, as well as for a variety of painful conditions .

Application in Anticancer Drugs

Specific Scientific Field: Pharmaceutical Chemistry and Oncology

Summary of the Application: 3-Methoxy Dibenzosuberone is used in the synthesis of novel anticancer drugs .

Methods of Application or Experimental Procedures: Two series of 1H-1,2,3-triazole tethered dibenzosuberane conjugates were synthesized using a linear and convergent approach . These compounds were screened for their in vitro antiproliferative activity against HepG2 cell lines .

Results or Outcomes: The most active compound against HepG2 cell lines was triazole tethered with an ortho chloro-substituted aryl ring . The other compounds in the series exhibited comparable cytotoxic activities against HepG2 cell lines .

Application in Anti-Inflammatory Drugs

Specific Scientific Field: Pharmaceutical Chemistry and Immunology

Summary of the Application: Novel disubstituted dibenzosuberone derivatives show high potency and selective inhibition of p38 MAP kinase .

Results or Outcomes: These derivatives potentially foster a new generation of anti-inflammatory drugs .

Application in Sustainable Synthesis

Specific Scientific Field: Green Chemistry

Summary of the Application: 3-Methoxy Dibenzosuberone is a key intermediate for the synthesis of active pharmaceutical ingredients (APIs) for the treatment of several diseases related to the central nervous system .

Methods of Application or Experimental Procedures: A milder and greener approach has been developed to improve the well-established methodology for the synthesis of 3-Methoxy Dibenzosuberone, limiting waste production via the use of immobilized catalysts .

Results or Outcomes: This sustainable and catalytic synthesis of 3-Methoxy Dibenzosuberone has potential implications for the pharmaceutical industry, particularly in the production of drugs for the treatment of nervous system-related diseases .

Application in p38α MAP Kinase Inhibitors

Summary of the Application: Disubstituted dibenzosuberone derivatives, which include 3-Methoxy Dibenzosuberone, have been studied as p38α MAP kinase inhibitors .

Methods of Application or Experimental Procedures: A series of disubstituted dibenzosuberone derivatives were taken as p38α inhibitors and a three-dimensional quantitative structure-activity relationship study was performed .

Results or Outcomes: The study revealed important insights on favorable substituents to increase the potency of the compounds . This could be helpful in designing more potent derivatives of p38α kinase inhibitors in the future .

Application in Ultraviolet Light Absorber and Stabilizer

Specific Scientific Field: Material Science and Dermatology

Summary of the Application: 3-Methoxy Dibenzosuberone is used in plastics as an ultraviolet light absorber and stabilizer .

Results or Outcomes: The use of 3-Methoxy Dibenzosuberone in plastics helps prevent potential damage from sunlight exposure .

3-Methoxy dibenzosuberone is a derivative of dibenzosuberone, characterized by the presence of a methoxy group at the 3-position of the dibenzosuberone structure. Its molecular formula is C16H14O2, with a molecular weight of 238.28 g/mol . The compound exhibits unique structural properties due to the arrangement of its aromatic rings and the methoxy substituent, which can influence its reactivity and biological activity.

Typical for compounds containing methoxy and aromatic systems. It can undergo:

  • Electrophilic substitution: The methoxy group can act as an electron-donating group, facilitating electrophilic aromatic substitution reactions.
  • Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
  • Demethylation: Under acidic conditions, the methoxy group can be selectively removed to yield hydroxyl derivatives .

The synthesis of 3-methoxy dibenzosuberone can be achieved through several methods:

  • Grignard Reaction: This involves reacting appropriate brominated derivatives of dibenzosuberone with Grignard reagents in a controlled environment to introduce the methoxy group .
  • Regioselective Bromination: Starting from commercially available dibenzosuberone, regioselective bromination followed by methylation can yield 3-methoxy dibenzosuberone .
  • Epoxidation: This method involves treating dibenzosuberone with peracids to form epoxide intermediates, which can then be converted into methoxy derivatives .

3-Methoxy dibenzosuberone serves as an intermediate in the synthesis of various bioactive compounds and pharmaceuticals. Its structure is relevant in the development of:

  • Neuroprotective agents: Due to its potential interaction with neurotransmitter systems.
  • Antidepressants: As part of research into compounds that influence mood-related pathways.

While specific interaction studies focusing solely on 3-methoxy dibenzosuberone are sparse, related compounds have demonstrated interactions with various biological targets, including:

  • Dopamine receptors: Modulating dopaminergic activity may help in treating conditions like Parkinson's disease and schizophrenia.
  • Serotonin receptors: Potential implications for mood regulation and anxiety disorders have been explored in similar compounds .

Several compounds share structural similarities with 3-methoxy dibenzosuberone. These include:

Compound NameStructural FeaturesBiological Activity
DibenzosuberoneBase structure without substitutionsNeuroprotective properties
5-DimethylaminodibenzosuberoneDimethylamino group additionAntidepressant effects
DibenzocyclohepteneRelated bicyclic structurePotential analgesic properties

Uniqueness of 3-Methoxy Dibenzosuberone

3-Methoxy dibenzosuberone is unique due to its specific methoxy substitution at the 3-position, which may enhance its solubility and reactivity compared to other derivatives. This modification can significantly influence its pharmacological profile and potential therapeutic applications.

XLogP3

3.6

Wikipedia

3-Methoxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one

Dates

Last modified: 08-15-2023

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